molecular formula C16H22ClNO2 B2369632 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide CAS No. 2164966-11-2

2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide

Cat. No.: B2369632
CAS No.: 2164966-11-2
M. Wt: 295.81
InChI Key: NXDDLOQEKKWAAT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide is an organic compound with a complex structure that includes a chloro group, a cyclobutyl ring, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethoxy Group: This step involves the reaction of the cyclobutyl intermediate with a phenylmethoxy reagent under suitable conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(p-tolyl)propanamide: A structurally similar compound with a tolyl group instead of the phenylmethoxy group.

    3-Chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide: Contains a trifluoromethyl group, which imparts different chemical properties.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11(17)15(19)18-13-9-14(16(13,2)3)20-10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDDLOQEKKWAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(C1(C)C)OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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